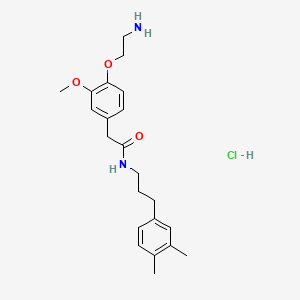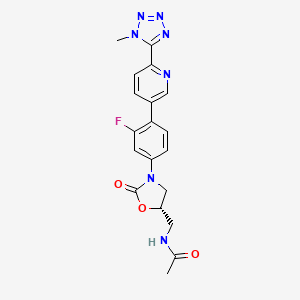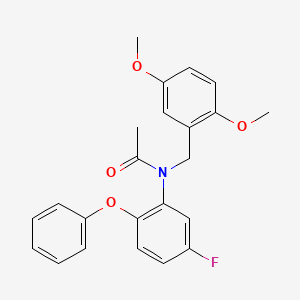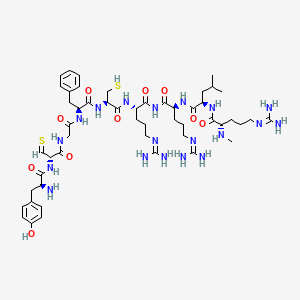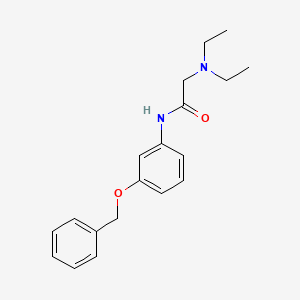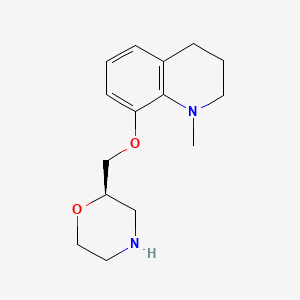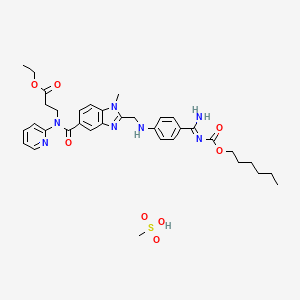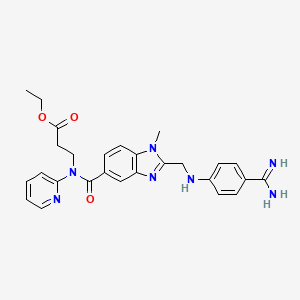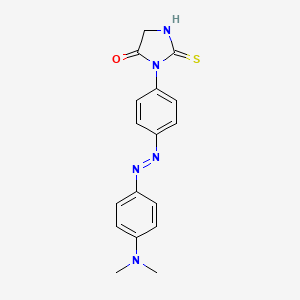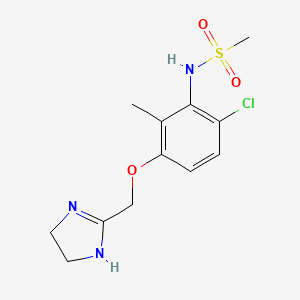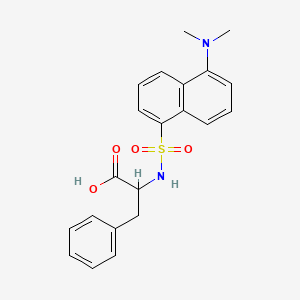
Dansyl-L-phenylalanine
Vue d'ensemble
Description
Dansyl-L-phenylalanine is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . It is a white powder .
Synthesis Analysis
This compound can be synthesized from L-Phenylalanine . A study showed that total complexation by α-acid glycoprotein (AGP) can discriminate between enantiomers of dansyl-d,l-phenylalanine .Molecular Structure Analysis
The molecular formula of this compound is C21H22N2O4S . Its molecular weight is 398.5 g/mol . The IUPAC name is (2 S )-2- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .Chemical Reactions Analysis
This compound can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . It can inhibit alkaline phosphatase activity of CIAP efficiently and specifically .Physical And Chemical Properties Analysis
This compound is a white powder . Its molecular weight is 398.5 g/mol . The IUPAC name is (2 S )-2- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .Applications De Recherche Scientifique
Metabolic Engineering and Biosynthesis
- Production of L-Phenylalanine : Research shows that L-Phenylalanine, an important amino acid in food and medicinal applications, can be efficiently produced through metabolic engineering. For instance, studies in E. coli have identified key enzymes in the phenylalanine biosynthesis pathway, leading to improved yields (Ding et al., 2016).
- Fungal and Plant Phenylalanine Ammonia-lyase : Another study highlights the essential role of phenylalanine in plant secondary metabolism and wood formation in conifers, providing insights into genetic manipulation and transcriptional regulation of these pathways (Pascual et al., 2016).
Biosensors and Detection Methods
- Electrochemical Sensors for Phenylalanine Detection : Electrochemical sensors and biosensors are being developed for the detection of phenylalanine in biological fluids. This is crucial for diagnosing conditions like phenylketonuria and monitoring overall health status (Dinu & Apetrei, 2020).
- Fluorescence Optical Spectrally Resolved Sensors : Molecularly imprinted polymers (MIPs) with fluorescence detection are used for the sensitive detection of dansyl-L-phenylalanine, demonstrating potential applications in chemical sensing (Harz et al., 2011).
Enzyme Activity and Inhibition Studies
- Fluorescent Derivatives for Enzyme Active Sites : Dansyl-derivatives of phenylalanine have been used to introduce fluorescent groups into enzyme active centers, providing insights into enzyme function and inhibition (Schoellmann, 2009)2. Inhibition Effects on Enzymes : Studies demonstrate that this compound can selectively inhibit certain enzymes, such as calf intestinal alkaline phosphatase, offering insights into enzyme inhibition mechanisms (Li et al., 2009).
Mécanisme D'action
Target of Action
Dansyl-L-phenylalanine primarily targets amino acids in biological samples . It is frequently utilized in the field of analytical biochemistry, particularly for the qualitative and quantitative analysis of protein and peptide structures . It is also known to inhibit the activity of alkaline phosphatase .
Mode of Action
This compound interacts with its targets through a process known as dansylation . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .
Biochemical Pathways
The dansylation process affects the biochemical pathways of amino acids. The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . The rate of hydrolysis of dansyl chloride is constant and .
Pharmacokinetics
It has been shown that fatty acylation enhances the cellular localization of dansylated phenylalanines . Incubations at 4°C for 1 hour of CHO cells with 50 μM hexanyl (C6) and palmityl (C16) phenylalanine dansyl ethylenediamine and palmityl (C16) dansyl ethylenediamine showed comparable entry and patterns of intracellular distribution for compounds as when incubated at 37°C .
Result of Action
The result of the action of this compound is the formation of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes this compound a valuable tool for identifying amino acids and studying peptide sequence determination .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The dansylation reaction, for example, is performed at room temperature . The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . Therefore, the action, efficacy, and stability of this compound can be influenced by these environmental conditions.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Dansyl-L-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can selectively inhibit calf intestinal alkaline phosphatase . The nature of these interactions often involves the compound binding to these biomolecules, altering their function and providing insights into conformational states .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by attaching to the amino groups of proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . For example, in Chinese Hamster Ovary (CHO) cells, molecules with myristyl or palmityl groups entered cells, and acylated molecules were observed to localize in the cytoplasm .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its reaction with the free amino groups of peptides and proteins . This reaction yields dansylated reaction products, which are well-retained on reverse-phase columns . These interactions can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Over time, free amines react with Dansyl chloride, yielding dansylated reaction products .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is known that phenylalanine can be metabolized via several degradation pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues. After intraventricular and intracisternal injection, it is absorbed, accumulated, and released through the ependyma, plexus chorioidei, and brain parenchyma .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. For instance, acylated molecules were observed to localize in the cytoplasm and not enter nuclei or associate with lipophilic plasma membranes . This localization can have effects on the activity or function of this compound within the cell.
Propriétés
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOGTIFRDHWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911627 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104-36-5 | |
| Record name | Dansylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




